molecular formula C19H16ClNO2 B2529010 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-88-0

4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Cat. No.: B2529010
CAS No.: 477887-88-0
M. Wt: 325.79
InChI Key: GFCVKSYILXHGEA-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
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Scientific Research Applications

Photolytic and Synthetic Applications

  • Photochemistry and Synthetic Utility : Photolysis of certain 1,2-dihydronaphthalene derivatives has been studied, demonstrating the formation of various products through singlet chemistry, which can be applied in synthetic pathways for complex molecules (Duguid & Morrison, 1991). This underscores the photochemical behavior of dihydronaphthalene derivatives under specific conditions, potentially applicable to the synthesis of compounds similar to the one .

  • Aromatic Substitutions with Rearrangements : Research into chlorination and related reactions of naphthol derivatives has clarified structures and reaction pathways, which are essential for designing synthetic strategies involving aromatic substitutions with rearrangements. These findings are foundational for understanding how similar compounds might react under various conditions (Mare & Suzuki, 1968).

Catalytic and Synthetic Modifications

  • Catalytic Activity in Asymmetric Epoxidation : The development of heterogeneous catalysts based on dihydronaphthalene derivatives for the asymmetric epoxidation of alkenes represents a significant application in synthetic chemistry. This research demonstrates the potential of dihydronaphthalene derivatives in catalysis, particularly in enantioselective transformations (Zhao et al., 2007).

  • Enantioselective Synthesis : The enantioselective synthesis of 1,2-dihydronaphthalenes using N-heterocyclic carbene-catalyzed reactions under oxidative conditions highlights the potential for creating stereochemically complex molecules from simple precursors. Such methodologies could be adapted for the synthesis and functionalization of compounds like "4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene" (Perveen et al., 2017).

Antimicrobial and Antifungal Applications

  • Antifungal and Antibacterial Agents : Derivatives of dihydronaphthalene have been explored for their potent antifungal and antibacterial properties, showcasing the broader pharmacological potential of these compounds. The synthesis of such derivatives using green methodologies further highlights their relevance in medicinal chemistry (Tandon et al., 2010).

Properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-13-6-8-15(9-7-13)19(22)23-21-12-16-11-10-14-4-2-3-5-17(14)18(16)20/h2-9,12H,10-11H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCVKSYILXHGEA-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.